![molecular formula C21H14F3N3O2 B4297535 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol](/img/structure/B4297535.png)
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol
Vue d'ensemble
Description
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
Mécanisme D'action
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By blocking the activity of BTK, 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of many types of cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as to reduce the production of inflammatory cytokines in animal models of autoimmune diseases. It has also been found to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy and safety in humans are still under investigation, and further preclinical and clinical studies are needed to determine its optimal dosing, administration route, and potential drug interactions.
Orientations Futures
Several future directions for the development of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol have been proposed, including the evaluation of its efficacy in combination with other targeted therapies or immunotherapies, the identification of biomarkers for patient selection, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is ongoing, which may lead to the discovery of new drugs for the treatment of cancer and autoimmune diseases.
Applications De Recherche Scientifique
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
4-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c22-21(23,24)29-16-11-7-14(8-12-16)25-20-18-4-2-1-3-17(18)19(26-27-20)13-5-9-15(28)10-6-13/h1-12,28H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYIOGHELRCBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.